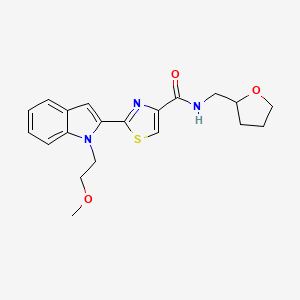

2-(1-(2-methoxyethyl)-1H-indol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiazole-4-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

2-[1-(2-methoxyethyl)indol-2-yl]-N-(oxolan-2-ylmethyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3S/c1-25-10-8-23-17-7-3-2-5-14(17)11-18(23)20-22-16(13-27-20)19(24)21-12-15-6-4-9-26-15/h2-3,5,7,11,13,15H,4,6,8-10,12H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJRSGZXARXMNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)NCC4CCCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-methoxyethyl)-1H-indol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiazole-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the indole core, followed by the introduction of the methoxyethyl group and the thiazole ring. Common reagents used in these steps include indole, 2-methoxyethylamine, and thiazole-4-carboxylic acid. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. This ensures consistent quality and efficiency in the production process. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, may also be considered to make the process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-(2-methoxyethyl)-1H-indol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studying its interactions with biological macromolecules and its effects on cellular processes.

Medicine: Investigating its potential as a therapeutic agent for treating diseases such as cancer, inflammation, and neurological disorders.

Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 2-(1-(2-methoxyethyl)-1H-indol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate various signaling pathways and cellular processes, leading to the compound’s observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Thiazole-Carboxamide Derivatives

Key Observations:

Substituent Effects on Bioactivity :

- Halogenated aryl groups (e.g., 4-bromophenyl in 9c ) enhance enzymatic inhibition, likely via hydrophobic interactions or halogen bonding.

- The trifluoromethoxy group in Compound 10 contributes to electron-withdrawing effects and metabolic resistance, a feature absent in the target compound.

Synthetic Strategies: The target compound’s tetrahydrofuran-methyl group may require specialized coupling agents (e.g., HBTU, as in ), though its exact synthesis route is unspecified.

Pharmacokinetic Considerations :

Biologische Aktivität

The compound 2-(1-(2-methoxyethyl)-1H-indol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiazole-4-carboxamide is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound's structure can be broken down into key components:

- Indole moiety : Known for its diverse biological activities.

- Thiazole ring : Associated with various pharmacological effects.

- Tetrahydrofuran side chain : Contributes to the compound's solubility and bioavailability.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant antiproliferative activity against several cancer cell lines, including melanoma and prostate cancer. The IC50 values for these cell lines were reported in the low micromolar range, indicating potent activity.

| Cell Line | IC50 (μM) |

|---|---|

| Melanoma | 1.8 - 2.6 |

| Prostate Cancer | 0.7 - 1.0 |

These results suggest that the compound may inhibit cancer cell proliferation effectively, comparable to other thiazole derivatives that have been previously studied .

Preliminary investigations into the mechanism of action suggest that the compound exerts its anticancer effects through:

- Inhibition of tubulin polymerization : This disrupts the mitotic spindle formation during cell division, leading to cell cycle arrest and apoptosis in cancer cells.

This mechanism is consistent with findings from related compounds in the thiazole class, which have been shown to target microtubules .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the indole and thiazole rings significantly affect biological activity. For example:

- Substituting different groups on the indole or thiazole rings can enhance or diminish anticancer activity.

- The presence of a methoxyethyl group on the indole moiety was found to improve solubility and increase bioactivity against tumor cells.

Case Studies

A study involving a series of thiazole derivatives similar to our compound demonstrated that structural modifications could lead to enhanced potency against various cancer types. For instance, derivatives with bulky aromatic groups showed improved cytotoxicity compared to those with smaller substituents .

Q & A

Basic Research Question

- NMR Spectroscopy: 1H and 13C NMR confirm regiochemistry of the indole and thiazole rings. For example, the methoxyethyl group’s protons appear as a triplet (δ ~3.5–4.0 ppm) .

- X-ray Crystallography: Resolves spatial arrangement, particularly the orientation of the THF group relative to the thiazole core. Crystallization in mixed solvents (e.g., DCM/hexane) enhances diffraction quality .

- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, critical for confirming synthetic success .

What in vitro assays are recommended for initial biological activity screening?

Basic Research Question

- Anti-Cancer Screening: Use MTT or CellTiter-Glo® assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations. Compare activity to reference compounds like doxorubicin .

- Anti-Inflammatory Testing: Measure inhibition of COX-1/2 enzymes via fluorometric assays or ELISA for PGE2 production .

- Dose-Response Curves: Employ 8–10 concentration points (1 nM–100 µM) to assess potency and efficacy .

How can researchers address contradictory results in biological activity across cell lines?

Advanced Research Question

- Variable Control: Standardize cell culture conditions (e.g., passage number, serum batch) and validate target expression via Western blot .

- Orthogonal Assays: Confirm results using alternative methods (e.g., apoptosis assays via Annexin V if cytotoxicity is disputed).

- Mechanistic Profiling: Perform kinase inhibition panels or transcriptomic analysis to identify off-target effects .

What computational strategies are suitable for predicting target interactions?

Advanced Research Question

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins like COX-2 or EGFR. Focus on hydrogen bonding between the carboxamide group and active-site residues .

- Molecular Dynamics (MD): Simulate ligand-protein stability over 100+ ns (GROMACS/AMBER) to assess conformational changes .

- Surface Plasmon Resonance (SPR): Validate binding affinity (KD) experimentally, correlating with docking scores .

How to design SAR studies focusing on the methoxyethyl and THF groups?

Advanced Research Question

- Methoxyethyl Modifications: Synthesize analogs with ethyl, hydroxyethyl, or bulky substituents (e.g., cyclopropylmethyl) to evaluate steric and electronic effects on activity .

- THF Ring Variations: Replace THF with morpholine, piperidine, or acyclic ethers to probe conformational flexibility.

- Bioisosteric Replacement: Substitute the carboxamide with sulfonamide or urea groups while maintaining hydrogen-bonding capacity .

What strategies mitigate solubility issues in pharmacological assays?

Advanced Research Question

- Co-Solvents: Use DMSO (≤0.1%) or cyclodextrin-based formulations to enhance aqueous solubility .

- Prodrug Approach: Introduce phosphate or acetate esters at the carboxamide group for improved bioavailability .

- Salt Formation: Prepare hydrochloride or sodium salts via acid/base titration .

How to validate target engagement in complex biological systems?

Advanced Research Question

- Cellular Thermal Shift Assay (CETSA): Monitor protein stabilization after compound treatment to confirm target binding .

- SPR or ITC: Quantify binding kinetics in cell lysates or purified protein systems .

- CRISPR Knockout Models: Compare activity in wild-type vs. target-deficient cells to establish specificity .

How to resolve discrepancies between in silico predictions and experimental binding data?

Advanced Research Question

- Force Field Adjustment: Switch from AMBER to CHARMM parameters for better ligand conformation sampling .

- Solvent Model Refinement: Include explicit water molecules in MD simulations to account for hydrophobic interactions .

- Alchemical Free Energy Calculations: Use FEP+ to predict relative binding affinities with <1 kcal/mol error .

What metabolic pathways should be considered in early ADME studies?

Advanced Research Question

- Phase I Metabolism: Screen for CYP450 (e.g., CYP3A4, CYP2D6) interactions using human liver microsomes + NADPH .

- Phase II Conjugation: Assess glucuronidation or sulfation via UDPGA/SULT inhibitors .

- Stability Assays: Incubate in simulated gastric fluid (pH 2) and plasma (37°C) to estimate oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.